1-Bromohexane-5,5,6,6,6-D5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromohexane-5,5,6,6,6-D5 is an isotopically labeled compound of 1-Bromohexane. It is a stable isotope-labeled compound, which means that certain hydrogen atoms in the molecule have been replaced with deuterium (D), a stable isotope of hydrogen. This compound is often used in scientific research for various applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromohexane-5,5,6,6,6-D5 can be synthesized through the bromination of hexane-5,5,6,6,6-D5. The reaction typically involves the use of hydrogen bromide (HBr) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction proceeds via a free-radical mechanism, leading to the formation of the desired bromoalkane .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromohexane-5,5,6,6,6-D5 undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Grignard Reactions: It can form Grignard reagents when reacted with magnesium in anhydrous ether.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) are often used.
Grignard Reactions: Magnesium turnings in anhydrous ether are used to form the Grignard reagent.
Major Products Formed
Substitution Reactions: The major products are typically the corresponding substituted alkanes.
Elimination Reactions: The major products are alkenes.
Grignard Reactions: The major products are organomagnesium compounds, which can be further reacted to form various alcohols, acids, and other compounds.
Wissenschaftliche Forschungsanwendungen
1-Bromohexane-5,5,6,6,6-D5 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: It is used in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the synthesis of other deuterated compounds and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-Bromohexane-5,5,6,6,6-D5 depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. In Grignard reactions, the compound forms a Grignard reagent, which can then react with various electrophiles to form new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
1-Bromohexane-5,5,6,6,6-D5 can be compared with other similar compounds such as:
1-Bromohexane: The non-deuterated version of the compound.
1-Bromobutane: A shorter chain bromoalkane.
1-Bromododecane: A longer chain bromoalkane.
2-Bromohexane: A positional isomer with the bromine atom on the second carbon.
2-Bromobutane: A shorter chain positional isomer.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in studies requiring stable isotopes .
Eigenschaften
Molekularformel |
C6H13Br |
---|---|
Molekulargewicht |
170.10 g/mol |
IUPAC-Name |
6-bromo-1,1,1,2,2-pentadeuteriohexane |
InChI |
InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i1D3,2D2 |
InChI-Schlüssel |
MNDIARAMWBIKFW-ZBJDZAJPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCBr |
Kanonische SMILES |
CCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.